1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a synthetic organic compound classified under pyrrolidinones. This compound features a pyrrolidinone ring that is substituted with both a hydroxymethyl group and a 3,4-dimethylphenylmethyl group, which contributes to its unique chemical properties. The compound is identified by the CAS number 2549054-55-7 and has potential applications in medicinal chemistry, materials science, and biological studies.
The compound is synthesized through various chemical reactions involving readily available starting materials. Its synthesis and characterization have been documented in scientific literature, highlighting its significance in research and development.
1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one belongs to the class of pyrrolidinones, which are cyclic compounds characterized by a nitrogen atom within a five-membered ring. This specific compound is notable for its functional groups that enhance its reactivity and potential applications in various fields.
The synthesis of 1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves several key steps:
The synthesis may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. Techniques like column chromatography are often employed for purification after synthesis.
The molecular structure of 1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one features:
The molecular formula is with a molecular weight of approximately 233.31 g/mol. The structural representation can be described using SMILES notation: CC1=CC(C(=O)N(C)C(C)C(=O)N(C)C(C)=C(C)C)=C(C)=C(C)=C(C)=C(C)=C(C).
1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions:
The specific conditions for these reactions vary based on desired outcomes and may include temperature control, choice of solvents, and reaction time adjustments to optimize yields.
The mechanism of action for 1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one largely depends on its application context. In medicinal chemistry, it may interact with specific biological targets such as enzymes or receptors, thereby modulating their activity. The precise pathways involved would vary based on its use in drug development or biological studies.
Relevant data indicates that the compound has favorable characteristics for further chemical modifications and applications in research .
1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has several scientific uses:
This compound's unique combination of structural features makes it valuable for various research applications across multiple scientific disciplines.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: